molecular formula C11H13BrN4O B14898420 n-(3-(1h-Imidazol-1-yl)propyl)-4-bromo-1h-pyrrole-2-carboxamide

n-(3-(1h-Imidazol-1-yl)propyl)-4-bromo-1h-pyrrole-2-carboxamide

Cat. No.: B14898420
M. Wt: 297.15 g/mol
InChI Key: JWKMBADWOGXTRB-UHFFFAOYSA-N
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Description

N-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrrole-2-carboxamide is a synthetic compound that features both imidazole and pyrrole moieties. These structures are known for their significant roles in medicinal chemistry due to their biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrrole-2-carboxamide typically involves the following steps:

    Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the condensation reaction of 1,2-diamines with aldehydes or ketones.

    Introduction of the Propyl Chain: The propyl chain is introduced via alkylation reactions, often using halogenated propyl derivatives.

    Formation of the Pyrrole Moiety: The pyrrole ring is synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Bromination: The pyrrole ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Amidation: The final step involves the coupling of the imidazole and pyrrole moieties through an amidation reaction, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the pyrrole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced carboxamide derivatives.

    Substitution: Substituted pyrrole derivatives.

Scientific Research Applications

N-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrrole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities. The brominated pyrrole moiety can interact with nucleophilic sites in biological molecules, leading to potential therapeutic effects. The compound may inhibit specific enzymes or disrupt cellular processes by binding to DNA or proteins.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-Imidazol-1-yl)propan-1-amine: Shares the imidazole and propyl chain but lacks the pyrrole and bromine moieties.

    4-Bromo-1H-pyrrole-2-carboxamide: Contains the pyrrole and bromine moieties but lacks the imidazole and propyl chain.

Uniqueness

N-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrrole-2-carboxamide is unique due to the combination of imidazole and pyrrole rings, along with the bromine substitution. This unique structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H13BrN4O

Molecular Weight

297.15 g/mol

IUPAC Name

4-bromo-N-(3-imidazol-1-ylpropyl)-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C11H13BrN4O/c12-9-6-10(15-7-9)11(17)14-2-1-4-16-5-3-13-8-16/h3,5-8,15H,1-2,4H2,(H,14,17)

InChI Key

JWKMBADWOGXTRB-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CCCNC(=O)C2=CC(=CN2)Br

Origin of Product

United States

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